10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
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Overview
Description
10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a fused imidazoquinazoline ring system, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating the reaction mixture under reflux in a solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazoquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Reduced imidazoquinazoline derivatives.
Substitution: Alkylated or acylated imidazoquinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or deacetylases, leading to the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation. The compound’s ability to bind to these targets is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroimidazo[1,2-c]quinazoline: Another imidazoquinazoline derivative with similar biological activities.
Imidazo[1,2-a]pyrimidine: A related heterocyclic compound with diverse pharmacological properties.
Imidazo[1,2-a]pyrazine: Known for its applications in drug development and organic synthesis.
Uniqueness
10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 10-position, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
10-methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-13-9-5-3-2-4-8(9)10(15)14-7-6-12-11(13)14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBELRYOJXPHQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N3C1=NCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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